3-butyl-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC18890897
Molecular Formula: C23H28N4O4S
Molecular Weight: 456.6 g/mol
* For research use only. Not for human or veterinary use.
![3-butyl-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione -](/images/structure/VC18890897.png)
Specification
Molecular Formula | C23H28N4O4S |
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Molecular Weight | 456.6 g/mol |
IUPAC Name | 3-butyl-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C23H28N4O4S/c1-3-4-10-26-22(29)21-18(9-15-32-21)27(23(26)30)16-20(28)25-13-11-24(12-14-25)17-7-5-6-8-19(17)31-2/h5-9,15H,3-4,10-14,16H2,1-2H3 |
Standard InChI Key | JJWUQPYIORNVJA-UHFFFAOYSA-N |
Canonical SMILES | CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Introduction
Structural and Chemical Characteristics
3-Butyl-1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine-2,4-dione core substituted with a butyl group at position 3 and a 2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl moiety at position 1 . The molecular formula is C₂₃H₂₇N₅O₄S, with a molecular weight of 481.56 g/mol. Key structural features include:
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Thieno[3,2-d]pyrimidine-2,4-dione core: A bicyclic system combining thiophene and pyrimidine rings, with carbonyl groups at positions 2 and 4 .
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Butyl group (C₄H₉): Introduced at position 3 to modulate lipophilicity and receptor binding .
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2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl side chain: A piperazine derivative linked via an oxoethyl group, commonly associated with neurotransmitter receptor interactions .
Spectral data for analogous compounds include:
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¹H NMR: Aromatic protons (thiophene/pyrimidine) at δ 7.2–8.1 ppm, methoxy group at δ 3.8 ppm, and piperazine protons at δ 2.5–3.5 ppm .
Synthetic Pathways
Core Structure Synthesis
The thieno[3,2-d]pyrimidine-2,4-dione scaffold is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives . For example:
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Step 1: React ethyl 2-aminothiophene-3-carboxylate with urea in acetic acid under reflux to form the pyrimidine ring .
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Step 2: Introduce the butyl group via alkylation using 1-bromobutane in the presence of a base (e.g., K₂CO₃) .
Side Chain Modification
The 2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl moiety is synthesized through:
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Piperazine functionalization: React 1-(2-methoxyphenyl)piperazine with ethyl chloroacetate to form the oxoethyl intermediate .
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Coupling to core: Attach the intermediate to the thienopyrimidine core via nucleophilic substitution or Mitsunobu reaction .
Optimization: Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 6 hours) .
Computational Predictions
Property | Value | Method |
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LogP | 3.2 ± 0.5 | SwissADME |
Water solubility | Poor (LogS: -4.1) | ChemAxon |
Bioavailability Score | 0.55 | ADMETLab 2.0 |
CYP2D6 inhibition | Probable | ProTox-II |
Molecular docking (PDB: 3POZ) reveals strong interactions with the 5-HT₁A receptor (binding energy: -9.8 kcal/mol) .
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